molecular formula C5H5ClF2O B139904 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride CAS No. 128146-92-9

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride

Cat. No. B139904
M. Wt: 154.54 g/mol
InChI Key: UGUAVPGPLGNTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride, also known as DFMC, is a chemical compound used in scientific research. It is a colorless liquid with a molecular weight of 156.54 g/mol and a boiling point of 87-89°C. DFMC is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride varies depending on its application. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the activity of enzymes involved in viral replication and cancer cell growth. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.

Biochemical And Physiological Effects

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have antiviral and anticancer activity. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have herbicidal and insecticidal activity. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.

Advantages And Limitations For Lab Experiments

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis, which makes it readily available for use in various applications. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one limitation is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the use of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research. One direction is the development of new pharmaceuticals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Another direction is the development of new agrochemicals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Additionally, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research.

Scientific Research Applications

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a precursor for the synthesis of herbicides and insecticides. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in the synthesis of polymers and other materials.

properties

CAS RN

128146-92-9

Product Name

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride

Molecular Formula

C5H5ClF2O

Molecular Weight

154.54 g/mol

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H5ClF2O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3

InChI Key

UGUAVPGPLGNTQL-UHFFFAOYSA-N

SMILES

CC1(CC1(F)F)C(=O)Cl

Canonical SMILES

CC1(CC1(F)F)C(=O)Cl

synonyms

Cyclopropanecarbonyl chloride, 2,2-difluoro-1-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 250 g (1.8 mol) of 2,2-difluoro-1-methylcyclopropanecarboxylic acid and 700 ml of thionyl chloride is slowly heated in a distillation apparatus, during which process excess thionyl chloride distills over first and the desired product later. In this manner, 215 g (77% of theory) of 2,2-difluoro-1-methyl-cyclopropanecarbonyl chloride are obtained in form of a liquid of boiling point 121°-122° C. ##STR56##
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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